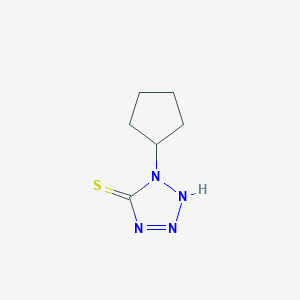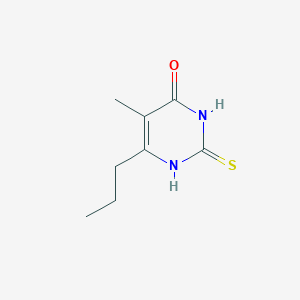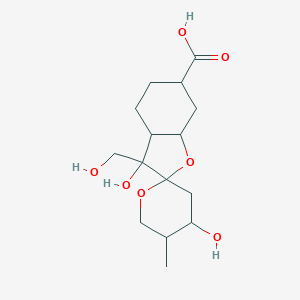
Dcptcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DCPTCL, also known as N,N-dicyclohexyl-2-(2-chlorophenyl)acetamide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of DCPTCL is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and GABA. This compound has also been found to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce pain and inflammation, lower blood pressure, and induce sedation. This compound has also been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCPTCL in lab experiments is its ease of synthesis and purification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound is not readily soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on DCPTCL. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and purification, as well as its various biochemical and physiological effects, make it a promising candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
DCPTCL is synthesized by reacting cyclohexylamine and 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
DCPTCL has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs. In drug discovery, this compound has been used as a starting material for the synthesis of various bioactive compounds. In material science, this compound has been used as a building block for the synthesis of polymers and other materials.
Propiedades
Número CAS |
132282-96-3 |
|---|---|
Fórmula molecular |
C15H24O7 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
3,4'-dihydroxy-3-(hydroxymethyl)-5'-methylspiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O7/c1-8-6-21-15(5-11(8)17)14(20,7-16)10-3-2-9(13(18)19)4-12(10)22-15/h8-12,16-17,20H,2-7H2,1H3,(H,18,19) |
Clave InChI |
DKQZDWONDQKUAY-UHFFFAOYSA-N |
SMILES |
CC1COC2(CC1O)C(C3CCC(CC3O2)C(=O)O)(CO)O |
SMILES canónico |
CC1COC2(CC1O)C(C3CCC(CC3O2)C(=O)O)(CO)O |
Sinónimos |
descinnanoylphyllanthocindiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)
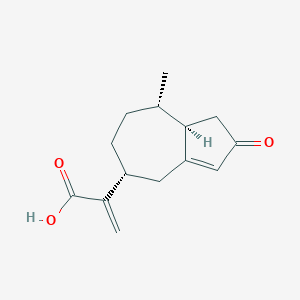

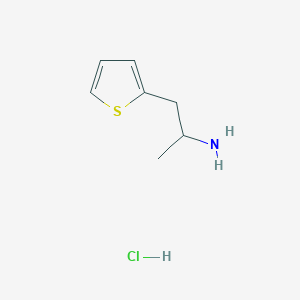
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)

